Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane
Description
Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane is an organoaluminum compound characterized by an aluminum center bonded to three 2-(cyclohex-3-en-1-yl)ethyl substituents. While direct experimental data on this compound is scarce in the provided evidence, its structural and electronic properties can be inferred through comparisons with well-studied alumane derivatives.
Properties
CAS No. |
978-70-1 |
|---|---|
Molecular Formula |
C24H39Al |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
tris(2-cyclohex-3-en-1-ylethyl)alumane |
InChI |
InChI=1S/3C8H13.Al/c3*1-2-8-6-4-3-5-7-8;/h3*3-4,8H,1-2,5-7H2; |
InChI Key |
IWGNRMBKZYXSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CC[Al](CCC2CCC=CC2)CCC3CCC=CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane typically involves the reaction of 4-vinylcyclohexene with triisobutylaluminum in the presence of hydrogen gas. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the 2-(cyclohex-3-en-1-yl)ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas and other reducing agents are used.
Substitution: Various halides and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted organoaluminum compounds .
Scientific Research Applications
Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane involves its interaction with molecular targets and pathways within a given system. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it a valuable catalyst in many chemical processes .
Comparison with Similar Compounds
Structural and Molecular Characteristics
The table below compares key structural and molecular parameters of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane with Tri-n-decylaluminum and Ethylaluminum Sesquichloride:
Key Observations :
Conformational and Electronic Properties
highlights the use of DFT calculations to analyze conformational equilibria in phosphine derivatives. By analogy, this compound may exhibit multiple conformers due to:
- Gauche interactions between cyclohexene rings and aluminum-ethyl bonds.
- Steric crowding forcing substituents into non-planar arrangements .
In contrast, Tri-n-decylaluminum’s linear chains adopt extended conformations, minimizing steric clashes . Ethylaluminum sesquichloride’s dimeric structure stabilizes via Al-Cl-Al bridging, a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
